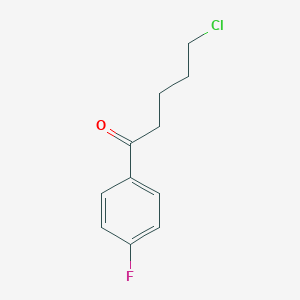

5-Chloro-1-(4-fluorophenyl)-1-oxopentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular structure. In the case of the compound 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, the synthesis process included refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. This method allowed for the successful creation of the target compound, which was then characterized using NMR, IR, and Mass spectral studies. The structure was further confirmed by single crystal X-ray diffraction studies, which indicated that the compound crystallizes in the monoclinic system with specific lattice parameters .

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its physical and chemical properties, as well as its potential biological activity. For the synthesized compound mentioned above, single crystal X-ray diffraction studies provided detailed information about its molecular geometry. The compound was found to belong to the monoclinic crystal system, with precise lattice parameters measured. These structural details are essential for understanding how the compound interacts at the molecular level, particularly when considering its biological activity .

Chemical Reactions Analysis

Chemical reactions involving the compound of interest can reveal its reactivity and potential applications. Although the provided data does not detail specific chemical reactions involving 5-Chloro-1-(4-fluorophenyl)-1-oxopentane, the related compound synthesized in paper was tested for various biological activities, which implies that it may undergo certain reactions with biological targets. The compound exhibited significant anti-tuberculosis activity and antimicrobial properties, suggesting that it reacts effectively with biological molecules, such as the InhA protein in the case of tuberculosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The compound synthesized in paper was characterized by various spectroscopic techniques, which are indicative of its physical and chemical nature. The biological activity tests also provide indirect information about its chemical properties, such as its ability to interact with biological molecules. The compound showed remarkable anti-tuberculosis activity and superior antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than the standard, indicating its potent chemical nature .

In another study, the compound 1-(2-Methyl-3-benzothiophene)-2-[2-methyl-5-(3-fluoro-4-chloro)phenyl-3-thienyl]perfluorocyclopentene exhibited photochromic properties, changing color upon UV irradiation due to a structural transformation. This behavior is a physical property that can be exploited in various applications, such as optical storage devices. The compound also displayed fluorescence switching, which is a valuable chemical property for developing fluorescent probes or sensors .

科学的研究の応用

Synthesis and Chemical Analysis

5-Chloro-1-(4-fluorophenyl)-1-oxopentane is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis and chemical properties have been a subject of research, focusing on optimizing reaction conditions and analyzing the molecular structure and reactivity. For example, its use in the synthesis of sertindole, a neuroleptic medication, involves optimizing the Ullmann reaction to improve yield and reproducibility, demonstrating the compound's role in developing pharmaceuticals with economical and high-purity production methods (Li, Ma, & Yu, 2011).

Antimicrobial Applications

Research has extended into the antimicrobial properties of derivatives synthesized from 5-Chloro-1-(4-fluorophenyl)-1-oxopentane. For instance, certain derivatives have shown promising results against a broad panel of bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents. The effectiveness of these compounds is often attributed to the presence of fluorine atoms, which enhance their antimicrobial potency (Parikh & Joshi, 2014).

Advanced Materials Development

The compound's derivatives also find applications in the development of advanced materials, such as polymers with high thermal stability. For example, the synthesis of poly(aryl ether)s using a monomer derived from 5-Chloro-1-(4-fluorophenyl)-1-oxopentane showcases the compound's utility in creating materials with desirable physical properties for industrial applications (Pimpha, Tantayanon, & Harris, 2004).

Pharmaceutical Intermediates

In pharmaceutical research, 5-Chloro-1-(4-fluorophenyl)-1-oxopentane serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications. Its role in synthesizing ezetimibe intermediates, used to lower cholesterol levels, exemplifies its significance in creating medically relevant compounds through enzymatic processes, offering a high conversion rate and purity (Liu et al., 2017).

特性

IUPAC Name |

5-chloro-1-(4-fluorophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAKAFQJJSSKJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505680 |

Source

|

| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(4-fluorophenyl)-1-oxopentane | |

CAS RN |

17135-46-5 |

Source

|

| Record name | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)

![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)